molecular formula C24H31N5O3 B2850330 4-cyclopropyl-1-(2-methoxyethyl)-3-{1-[2-(1-methyl-1H-indol-3-yl)acetyl]piperidin-3-yl}-4,5-dihydro-1H-1,2,4-triazol-5-one CAS No. 2202426-06-8

4-cyclopropyl-1-(2-methoxyethyl)-3-{1-[2-(1-methyl-1H-indol-3-yl)acetyl]piperidin-3-yl}-4,5-dihydro-1H-1,2,4-triazol-5-one

Cat. No.: B2850330
CAS No.: 2202426-06-8
M. Wt: 437.544
InChI Key: PESANBYZAQEARO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-cyclopropyl-1-(2-methoxyethyl)-3-{1-[2-(1-methyl-1H-indol-3-yl)acetyl]piperidin-3-yl}-4,5-dihydro-1H-1,2,4-triazol-5-one is a complex organic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyclopropyl-1-(2-methoxyethyl)-3-{1-[2-(1-methyl-1H-indol-3-yl)acetyl]piperidin-3-yl}-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves multiple steps, including the formation of the triazole ring, the introduction of the cyclopropyl group, and the attachment of the indole moiety. Common reagents and conditions used in these reactions may include:

    Cyclopropylation: Using cyclopropyl bromide and a base such as sodium hydride.

    Triazole Formation: Utilizing azide and alkyne precursors under copper-catalyzed conditions (CuAAC).

    Indole Attachment: Coupling reactions using indole derivatives and appropriate coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-cyclopropyl-1-(2-methoxyethyl)-3-{1-[2-(1-methyl-1H-indol-3-yl)acetyl]piperidin-3-yl}-4,5-dihydro-1H-1,2,4-triazol-5-one can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated reagents, bases, acids.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Potential therapeutic applications due to its triazole and indole moieties, which are known for their pharmacological activities.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-cyclopropyl-1-(2-methoxyethyl)-3-{1-[2-(1-methyl-1H-indol-3-yl)acetyl]piperidin-3-yl}-4,5-dihydro-1H-1,2,4-triazol-5-one would depend on its specific biological target. Generally, triazole-containing compounds can inhibit enzymes or interact with receptors, leading to various biological effects. The indole moiety might contribute to binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1H-1,2,4-Triazol-5(4H)-one Derivatives: Compounds with similar triazole structures.

    Indole Derivatives: Compounds containing the indole moiety.

    Piperidine Derivatives: Compounds with a piperidine ring.

Uniqueness

The uniqueness of 4-cyclopropyl-1-(2-methoxyethyl)-3-{1-[2-(1-methyl-1H-indol-3-yl)acetyl]piperidin-3-yl}-4,5-dihydro-1H-1,2,4-triazol-5-one lies in its combination of functional groups, which may confer unique biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

4-cyclopropyl-2-(2-methoxyethyl)-5-[1-[2-(1-methylindol-3-yl)acetyl]piperidin-3-yl]-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N5O3/c1-26-15-18(20-7-3-4-8-21(20)26)14-22(30)27-11-5-6-17(16-27)23-25-28(12-13-32-2)24(31)29(23)19-9-10-19/h3-4,7-8,15,17,19H,5-6,9-14,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PESANBYZAQEARO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CC(=O)N3CCCC(C3)C4=NN(C(=O)N4C5CC5)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.